3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide is a substituted benzamide derivative that exhibits potent anti-HIV activity. [] It is a noncompetitive allosteric antagonist of the CCR5 receptor, a protein crucial for the entry of HIV-1 into host cells. [] This compound has been extensively studied for its potential as an HIV treatment due to its high efficacy and favorable pharmacological profile. []
The synthesis of 3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide involves a multi-step process starting with the construction of the oximino-piperidino-piperidine core structure. [] Key reactions include substitutions at the phenyl, oxime, and amide groups to optimize CCR5 receptor antagonism. [] The optimal right-hand side substituent for potent anti-HIV activity was found to be the 2,6-dimethylnicotinamide N-oxide moiety. [] Specific details of the synthetic procedures and reaction conditions are described in the source publication. []
Detailed molecular structure analysis of 3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been conducted, including X-ray crystallography and computational modeling studies. [] These analyses revealed key structural features that contribute to its potent CCR5 receptor antagonism. [] For instance, small alkyl substitutions at the oxime moiety and the presence of the 2,6-dimethylnicotinamide N-oxide group were found to be crucial for optimal binding affinity and activity. []
3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It binds to an allosteric site on the receptor, distinct from the binding site of the natural ligands, and alters the receptor conformation to prevent the binding and signaling of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES). [] This blockage of CCR5 function inhibits the entry of HIV-1 into host cells, preventing viral replication and spread. [] Site-specific mutagenesis studies have identified specific CCR5 residues crucial for interaction with this compound, further elucidating its mechanism of action. []
The physical and chemical properties of 3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide have been studied to understand its solubility, stability, and other relevant characteristics for drug development. [] These properties influence its formulation, administration route, and overall efficacy as a potential therapeutic agent. []
The primary application of 3-bromo-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research is as a potent and selective CCR5 receptor antagonist for inhibiting HIV-1 infection. [] It has demonstrated excellent antiviral activity in vitro against a wide range of primary HIV-1 isolates. [] Studies in animal models have shown a favorable pharmacokinetic profile, indicating good absorption, distribution, metabolism, and excretion properties. [] These findings highlight its potential as a promising candidate for the treatment of HIV-1 infection. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2